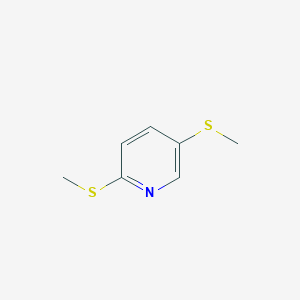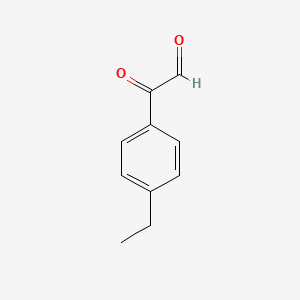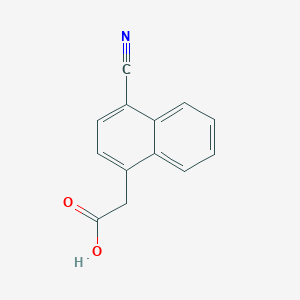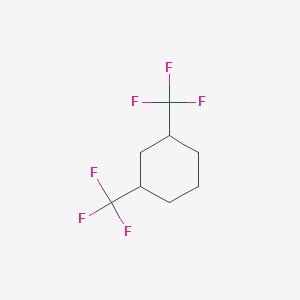
1,3-Bis(trifluoromethyl)cyclohexane
概要
説明
1,3-Bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
作用機序
Target of Action
It is known that trifluoromethyl groups are widely prevalent in pharmaceutical and agrochemical compounds, often enhancing the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Mode of Action
The mode of action of 1,3-Bis(trifluoromethyl)cyclohexane involves the generation of a trifluoromethyl radical based on photoredox processes . The Ir photocatalyst, Ir(dF(CF3)ppy)2(dtbbpy), is used and its excited species, *[Ir(dF(CF3)ppy)2(dtbbpy)]+, directly reduces CF3I to afford ·CF3 and strongly oxidizing [Ir(dF(CF3)ppy)2(dtbbpy)]2+ . The CF3 radical then reacts with alkenes to give a β-trifluoromethyl radical intermediate .
Biochemical Pathways
The compound’s involvement in photoredox-catalyzed radical trifluoromethylation suggests it may influence pathways where trifluoromethyl groups play a significant role .
Result of Action
The result of the action of this compound is the formation of a β-trifluoromethyl radical intermediate . This intermediate is formed when the CF3 radical reacts with alkenes .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound’s photoredox processes are catalyzed under visible light irradiation and operationally simple conditions at room temperature . The reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight .
生化学分析
Biochemical Properties
1,3-Bis(trifluoromethyl)cyclohexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups in the compound can participate in hydrogen bonding and van der Waals interactions, which can influence the binding affinity and specificity of enzymes and proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activity . For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies involving the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters. These dosage-dependent effects are critical for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, as well as its overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(trifluoromethyl)cyclohexane can be synthesized through radical trifluoromethylation of cyclohexane derivatives. This process involves the generation of trifluoromethyl radicals, which then react with the cyclohexane ring to form the desired product. Common reagents used in this reaction include trifluoromethyl iodide (CF₃I) and photoredox catalysts such as ruthenium (II) polypyridine complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced photoredox catalysis techniques to ensure efficient production .
化学反応の分析
Types of Reactions
1,3-Bis(trifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups such as methyl or ethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce hydrocarbons with fewer fluorine atoms .
科学的研究の応用
1,3-Bis(trifluoromethyl)cyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential use in bioactive molecules due to the unique properties imparted by the trifluoromethyl groups.
Medicine: Explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
1,3-Bis(trifluoromethyl)propane: Contains a propane backbone with two trifluoromethyl groups.
1,3-Bis(trifluoromethyl)butane: Features a butane chain with two trifluoromethyl groups.
Uniqueness
1,3-Bis(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it particularly valuable in applications where specific spatial arrangements and interactions are crucial .
特性
IUPAC Name |
1,3-bis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLJFDFDZSWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79850-12-7 | |
| Record name | 1,3-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



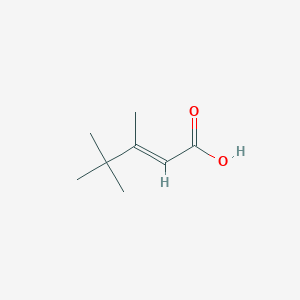
![2-[(Dimethylamino)methyl]benzeneacetic acid](/img/structure/B1641070.png)
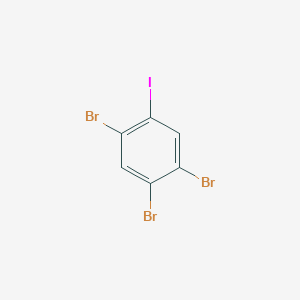
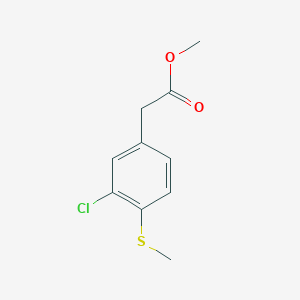
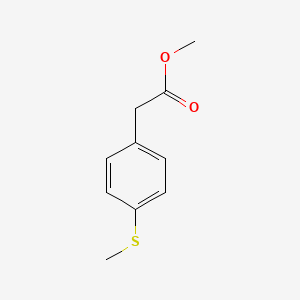
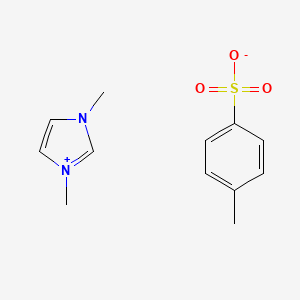
![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)
